molecular formula C26H30N2 B2903306 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline CAS No. 255829-30-2

4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline

Cat. No. B2903306
M. Wt: 370.54
InChI Key: GBVGWEMDOXNWOP-UHFFFAOYSA-N
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Description

“4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline” is a chemical compound with the CAS Number: 255829-30-2 . It has a molecular weight of 370.54 and its IUPAC name is 4-(3,6-di-tert-butyl-9H-carbazol-9-yl)aniline . The compound is a solid at room temperature .

Scientific Research Applications

Scientific Field

This application falls under the field of Materials Science and Electronics .

Summary of the Application

“4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline” is used in the synthesis of Organic Light-Emitting Diodes (OLEDs) . It’s used as a host material for efficient solution-processable blue and green-emitting phosphorescent OLEDs .

Methods of Application

The compound is synthesized by connecting methyl or tert-butyl substituents on the 3,6 or 2,7 positions of carbazole with a pyridine ring as the core . The influence of different alkyl and linkages mode on the thermal, photophysical, electrochemical properties and devices electroluminescent (EL) performances of the compounds were comprehensively studied .

Results or Outcomes

Devices hosted by 2,7-MeCzPy achieved the best EL performance, exhibited maxima 13.6 cd A −1 and 7.0 lm W −1 for current efficiency (CE) and power efficiency (PE) in blue PHOLEDs, maxima 26.2 cd A −1 and 16.2 lm W −1 for CE and PE in green PHOLEDs .

Application in Solution-Processed OLEDs

Scientific Field

This application is also in the field of Materials Science and Electronics .

Summary of the Application

The compound is used as an emitter in solution-processed OLEDs . It shows excellent solubility in common organic solvents, facilitating solution-processed OLEDs .

Methods of Application

The emitter, denoted as Tri-2tCzPA-TRZ, is reported for solution-processed OLEDs for the first time . The resultant OLEDs doped with 1,3-di (9H-carbazol-9-yl)benzene (mCP) achieved a maximum current efficiency of 18.8 cd A −1 and maximum luminance of 12,580 cd m −2 .

Results or Outcomes

The resultant OLEDs achieved a maximum current efficiency of 18.8 cd A −1 and maximum luminance of 12,580 cd m −2, which is higher than the maximum current efficiency of most solution-processed OLEDs in simple structures .

properties

IUPAC Name

4-(3,6-ditert-butylcarbazol-9-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2/c1-25(2,3)17-7-13-23-21(15-17)22-16-18(26(4,5)6)8-14-24(22)28(23)20-11-9-19(27)10-12-20/h7-16H,27H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVGWEMDOXNWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline

CAS RN

255829-30-2
Record name 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
5
Citations
S Wu, H Liu, W Sun, X Li, S Wang - Organic Electronics, 2019 - Elsevier
Solution-processable hole transporting materials (HTMs) play a vital role in organic light emitting diodes (OLEDs) with the purpose of reducing costs and improving productivity. Herein, …
Number of citations: 11 www.sciencedirect.com
J Li, X Mi, Y Wan, Z Si, H Sun, Q Duan, X He… - Journal of …, 2012 - Elsevier
In order to obtain the blue light-emitting organic materials with high triplet state energy, two 3,5-diphenyl-4H-1,2,4-triazole (Tz) containing carbazole (Cz) derivatives of 9-(4-(3,5-diphenyl…
Number of citations: 6 www.sciencedirect.com
S Liu, J Li, H Yan, F Ye, F Niu, B Zhang, G Wang… - Chemical Engineering …, 2023 - Elsevier
Solution-processable near-ultraviolet (NUV) and deep-blue organic emitters are crucial for the development of organic light-emitting diodes (OLEDs) in large-area production. However, …
Number of citations: 5 www.sciencedirect.com
S Koyuncu, C Zafer, E Sefer, FB Koyuncu, S Demic… - Synthetic Metals, 2009 - Elsevier
We report here the synthesis of a new electroactive monomer 3,6-di-tert-butyl-[4-(2,5-di-2-thienyl-1H-pyrrol-1-yl)phenyl]-9H-carbazole in five steps and polymerization of this monomer …
Number of citations: 67 www.sciencedirect.com
Y Zhai, Y Wang, X Zhu, Z Xing, S Qi, S Wang… - …, 2021 - ACS Publications
Since the discovery of the fact that the electrochromic (EC) behavior of polyisocyanides (PICs) can be achieved without the restriction of EC groups in 2018, a new chapter of …
Number of citations: 13 pubs.acs.org

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